molecular formula C9H10O2 B1588223 6,7-Dihydro-2-methyl-4(5H) benzofuranone CAS No. 50615-16-2

6,7-Dihydro-2-methyl-4(5H) benzofuranone

Cat. No. B1588223
CAS RN: 50615-16-2
M. Wt: 150.17 g/mol
InChI Key: DFYYBHIUTDAALI-UHFFFAOYSA-N
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Description

6,7-Dihydro-2-methyl-4(5H) benzofuranone is a benzofuran derivative . It consists of a fused benzene and furan ring . The molecular formula is C9H10O2 and the molecular weight is 150.17 .


Physical And Chemical Properties Analysis

6,7-Dihydro-4(5H)-benzofuranone has a boiling point of 115-118 °C/16 mmHg (lit.) and a melting point of 30-34 °C (lit.) . Its density is 1.162 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thermochemical Properties

Research has explored the thermochemical properties of 6,7-Dihydro-4(5H)-benzofuranone. The standard molar enthalpy of formation and vaporization were measured, contributing to the understanding of its thermodynamic behavior. This information is crucial for its applications in various chemical processes (Sousa, Morais, & Matos, 2013).

Synthesis and Reactivity

The compound's reactivity has been studied, particularly in the context of 1,6-additions to related furanone derivatives. These reactions are significant in synthetic organic chemistry, providing insights into the compound's potential in creating diverse chemical structures (Wyss, Révész, & Scheffold, 1981).

Antioxidant Properties

Benzofuranone compounds, which include 6,7-Dihydro-2-methyl-4(5H) benzofuranone, have been examined for their antioxidant properties. Their structural characteristics in both solid and solution states, along with their thermodynamic driving forces for releasing protons and electrons, highlight their potential as antioxidants (Zhu, Zhou, Wang, Li, & Jing, 2011).

Intramolecular Reactions

Studies have focused on the intramolecular reactions of compounds similar to 6,7-Dihydro-2-methyl-4(5H) benzofuranone. Understanding these reactions is important for synthesizing complex organic structures, which could have implications in pharmaceutical and materials science (Nielsen & Archibald, 1969).

Electrochemical Studies

Electrochemical studies involving benzofuran derivatives have provided insights into the synthesis of new compounds. These findings are significant for the development of novel materials and chemical processes (Moghaddam et al., 2006).

Polyfunctionalized Synthesis

Research into the efficient synthesis of polyfunctionalized benzofuran-4(5H)-ones, including derivatives of 6,7-Dihydro-2-methyl-4(5H) benzofuranone, has implications for the creation of multifunctional chemical compounds (Ma, Tu, Ning, Jiang, & Tu, 2014).

Biotechnological Synthesis

Biotechnological methods have been used for the enantioselective synthesis of dihydrobenzofuranone derivatives. This approach is increasingly important in pharmaceutical chemistry for producing optically pure compounds (Caliskan & Ay, 2018).

Antioxidation Kinetics in Polymers

The role of benzofuranone compounds in stabilizing polymers against oxidative degradation has been examined. Their effectiveness as chain-breaking antioxidants is significant for the development of more durable polymer materials (Cai, Meng, Shen, & Xin, 2012).

Pesticide Intermediates

6,7-Dihydro-2-methyl-4(5H) benzofuranone has been utilized in the synthesis of intermediates for pesticides, demonstrating its potential in agricultural chemistry (Xiaojun, 2005).

Application in Phytochemistry

Phytochemical investigations have identified compounds structurally related to 6,7-Dihydro-2-methyl-4(5H) benzofuranone, contributing to our understanding of natural products chemistry (Ren, Qi, & Shi, 2008).

Antibacterial and Cytotoxic Activities

Research has been conducted on derivatives of benzofuranone for their antibacterial activity, highlighting its potential applications in medicinal chemistry (Hadj-Esfandiari et al., 2007).

properties

IUPAC Name

2-methyl-6,7-dihydro-5H-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYYBHIUTDAALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423628
Record name 6,7-Dihydro-2-methyl-4(5H) benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

CAS RN

50615-16-2
Record name 6,7-Dihydro-2-methyl-4(5H) benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of conc. H2SO4 (300 ml) cooled in an ice-bath was added a solution of 3-hydroxy-2(2-oxopropyl)-2-cyclohexene-1-one (190 g in 300 ml CH2Cl2). Upon completion of addition, the mixture was stirred at ambient temperature for about 1 hour. The mixture was then slowly poured into 3 l ice water, and then about 1 l of CH2Cl2 was added. The layers are separated and the aqueous layer extracted thrice with CH2Cl2 and the combined CH2Cl2 layers again extracted thrice with water. The CH2Cl2 layer washed thrice with dilute aqueous NaHCO3, then once with water and dried (MgSO4). Concentration in vacuo afford an orange oil.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-2-methyl-4(5H) benzofuranone
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Reactant of Route 5
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Reactant of Route 6
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